Here are some possibilities to consider:
It's possible "Afalanine" is a misspelling of Alanine. Alanine research is vast and explores its role in protein structure and function, metabolism, and even neurological disorders [National Institutes of Health, ].
In rare cases, researchers might use non-standard abbreviations or names for modified versions of existing molecules. If you have encountered "Afalanine" in a specific research paper, it would be best to consult that specific source for clarification.
N-Acetyl-DL-phenylalanine is a synthetic derivative of the amino acid phenylalanine, characterized by the addition of an acetyl group at the nitrogen atom of the amino group. This compound exists as a racemic mixture, containing both D- and L-phenylalanine forms, and is classified as an N-acyl-alpha amino acid. It is notable for its role in various biochemical processes and potential therapeutic applications.
The molecular formula of N-Acetyl-DL-phenylalanine is C₁₁H₁₃N₃O₄, with a molecular weight of 207.23 g/mol . The compound is soluble in water and organic solvents, making it versatile for laboratory use.
Additionally, it can participate in amidation reactions where it acts as a nucleophile. Studies have shown that amidation conditions can lead to racemization of the amino acid moiety, resulting in a mixture of diastereomers .
N-Acetyl-DL-phenylalanine exhibits various biological activities. It is involved in metabolic pathways as a product of enzyme-catalyzed reactions, particularly through phenylalanine N-acetyltransferase. This enzyme facilitates the conversion of phenylalanine to its acetylated form, which may influence protein stability and function due to its role in post-translational modifications .
Furthermore, N-acetylated amino acids like N-Acetyl-DL-phenylalanine have been studied for their potential neuroprotective effects and roles in modulating neurotransmitter activity, which may contribute to their use in antidepressant formulations .
Several methods exist for synthesizing N-Acetyl-DL-phenylalanine:
N-Acetyl-DL-phenylalanine has several applications:
Studies on N-Acetyl-DL-phenylalanine have indicated interactions with various biological systems:
N-Acetyl-DL-phenylalanine shares structural similarities with several other compounds. Here are some notable comparisons:
N-Acetyl-DL-phenylalanine's uniqueness lies in its dual enantiomeric forms which allow it to participate in diverse biochemical interactions while retaining specific properties associated with acetylation.
N-Acetyl-DL-phenylalanine, with the molecular formula C₁₁H₁₃NO₃ and molecular weight of 207.23 g/mol [1] [2] [3], represents an acetylated derivative of the amino acid phenylalanine. The compound's IUPAC designation is 2-acetamido-3-phenylpropanoic acid [2], reflecting its fundamental structural components: an acetyl group (CH₃CO-) attached to the amino nitrogen, a phenyl group (-C₆H₅) as the characteristic side chain, and a carboxylic acid functionality.
The molecular architecture centers around a single chiral carbon atom (Cα) which bears four distinct substituents: a hydrogen atom, an acetamido group (-NHCOCH₃), a carboxyl group (-COOH), and a benzyl side chain (-CH₂C₆H₅) [4]. This tetrahedral arrangement around the central carbon constitutes the sole stereogenic center in the molecule, giving rise to two possible enantiomeric configurations designated as (R) and (S) according to the Cahn-Ingold-Prelog priority rules.
The structural representation reveals the acetyl group's role as a protecting group for the amino functionality, effectively converting the free amino acid into a more stable and synthetically versatile derivative [5]. The benzyl side chain extends from the chiral center, positioning the aromatic ring approximately perpendicular to the main carbon backbone, as evidenced by conformational studies showing the preferred perpendicular constraint of the Cα-Cβ axis with respect to the phenyl ring [6].
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₁H₁₃NO₃ | [1] [2] [3] |
Molecular Weight (g/mol) | 207.23 | [1] [2] [3] |
CAS Number | 2901-75-9 | [1] [2] [3] |
Chemical Name (IUPAC) | 2-acetamido-3-phenylpropanoic acid | [2] |
InChI Key | CBQJSKKFNMDLON-UHFFFAOYSA-N | [2] |
SMILES | CC(=O)NC(CC1=CC=CC=C1)C(=O)O | [2] |
The three distinct forms of N-acetylphenylalanine - the L-enantiomer, D-enantiomer, and racemic DL-mixture - exhibit markedly different stereochemical and physical properties that reflect their molecular chirality [7] [8] [9]. The L-enantiomer (CAS: 2018-61-3) adopts the (S)-configuration at its chiral center, while the D-enantiomer (CAS: 10172-89-1) exhibits the (R)-configuration [7] [9].
The most pronounced distinction between the enantiomers manifests in their optical activity. N-Acetyl-L-phenylalanine demonstrates a specific rotation of [α]²²/D +40.0° when measured at a concentration of 1 g/100 mL in methanol [8] [10], indicating dextrorotatory behavior. Conversely, N-Acetyl-D-phenylalanine exhibits an equal but opposite rotation of [α]²²/D -40.0° under identical conditions [9] [11], confirming its levorotatory nature. This perfect mirror-image relationship in optical rotation values exemplifies the fundamental principle that enantiomers possess identical physical properties except for their interaction with plane-polarized light.
The racemic DL-mixture (CAS: 2901-75-9) contains equimolar quantities of both enantiomers, resulting in the complete absence of optical activity [12] [13]. This optical inactivity arises from the internal compensation of the equal and opposite rotations contributed by each enantiomer, yielding a net rotation of zero degrees.
Thermal properties reveal subtle but significant differences between the forms. Pure L- and D-enantiomers exhibit identical melting points of 171-173°C [8] [10], reflecting their equivalent intermolecular interactions and crystal packing energies. However, the racemic mixture displays a notably lower melting point range of 152-156°C [3] [14], indicating a different crystalline arrangement and potentially altered intermolecular hydrogen bonding patterns in the racemic crystal lattice.
The InChI key identifiers further distinguish these forms at the molecular level. The L-enantiomer bears the identifier CBQJSKKFNMDLON-JTQLQIEISA-N, while the D-enantiomer is designated CBQJSKKFNMDLON-SNVBAGLBSA-N [8] [9]. The racemic mixture, lacking stereochemical specification, carries the identifier CBQJSKKFNMDLON-UHFFFAOYSA-N [2], where the final segment indicates undefined stereochemistry.
Property | L-Enantiomer | D-Enantiomer | DL-Racemic Mixture |
---|---|---|---|
Compound Name | N-Acetyl-L-phenylalanine | N-Acetyl-D-phenylalanine | N-Acetyl-DL-phenylalanine |
CAS Number | 2018-61-3 | 10172-89-1 | 2901-75-9 |
Optical Activity | [α]²²/D +40.0° (c=1, methanol) | [α]²²/D -40.0° (c=1, methanol) | Optically inactive (racemic) |
Stereochemical Configuration | (S)-Configuration | (R)-Configuration | Equal (R) and (S) mixture |
Melting Point (°C) | 171-173 | 171-173 | 152-156 |
InChI Key | CBQJSKKFNMDLON-JTQLQIEISA-N | CBQJSKKFNMDLON-SNVBAGLBSA-N | CBQJSKKFNMDLON-UHFFFAOYSA-N |
Chiral recognition studies have demonstrated that the spatial arrangement of functional groups in each enantiomer leads to distinct supramolecular interactions [15]. When N-acetyl-D-phenylalanine interacts with chiral perylene bisimide derivatives, the three-dimensional conformation allows for specific π-π stacking interactions between the aromatic rings, while the corresponding L-enantiomer shows markedly different binding behavior due to its alternative spatial orientation [15].
Crystallographic investigations of N-acetylphenylalanine derivatives have revealed crucial insights into their solid-state molecular arrangements and conformational preferences. The most comprehensive structural analysis has been conducted on N-acetyl-DL-phenylalanine-N-methylamide, which crystallizes in the monoclinic crystal system with space group P2₁/n [16] [17].
The unit cell parameters for this derivative compound are: a = 19.45(4) Å, b = 4.98(1) Å, c = 12.29(2) Å, with β = 91.92(7)° and Z = 4 [16] [17]. The structure was solved using the symbolic addition method and refined to an R-value of 0.06 for 645 reflections [16]. The crystallographic analysis reveals that the molecule adopts an extended conformation in the solid state, with the φCN and ψCC angles closely resembling those characteristic of the pleated-sheet structure found in proteins [16].
A particularly significant structural feature is the positioning of the carbonyl carbon atom, which occupies the trans position relative to the Cα atom [16]. This extended backbone conformation is stabilized through a network of intermolecular hydrogen bonds that link successive molecules translated along the b-direction, forming sheet-like structures that closely resemble the parallel-chain pleated-sheet arrangement observed in protein secondary structures [16].
The benzene ring orientation represents another critical conformational aspect, positioning itself nearly perpendicular to the Cα-Cβ-Cγ plane [16]. This perpendicular arrangement has been consistently observed across various phenylalanine derivatives and appears to be energetically favored, as confirmed by both experimental crystallographic data and theoretical calculations [6]. The Cα-Cβ-Cγ-(ring) dihedral angle consistently falls within a narrow range of ±14° from the perpendicular orientation, indicating a strong conformational preference that is maintained even in different chemical environments [6].
Gas-phase conformational studies using infrared spectroscopy and density functional theory calculations have identified multiple stable conformers of acetylated phenylalanine derivatives [18] [19]. The most stable conformer corresponds to an extended βL conformation of the peptide backbone, stabilized by a weak but significant NH-π interaction that bridges the aromatic ring with the NH group [18]. This interaction represents a common stabilizing motif encountered in proteins containing aromatic amino acid residues.
Property | N-Acetyl-DL-phenylalanine-N-methylamide |
---|---|
Crystal System | Monoclinic |
Space Group | P2₁/n |
Unit Cell Parameter a (Å) | 19.45(4) |
Unit Cell Parameter b (Å) | 4.98(1) |
Unit Cell Parameter c (Å) | 12.29(2) |
β angle (°) | 91.92(7) |
Z value | 4 |
Molecular Conformation | Extended conformation |
Hydrogen Bonding Pattern | Parallel-chain pleated-sheet structure |
Nuclear magnetic resonance spectroscopy studies have provided additional conformational insights, particularly regarding the dynamic behavior of these molecules in solution [20] [19]. The 1H NMR investigations reveal rapid exchange between different conformational states on the NMR timescale, indicating relatively low energy barriers between conformers [20]. The acetyl group's influence on the overall molecular flexibility becomes apparent through the restricted rotation around certain bonds, particularly those involving the amide functionality.
Computational studies employing density functional theory at various levels (BLYP/6-311G(df,p), B3LYP/6-31G(d), and B3LYP/6-31+G(d)) have confirmed the experimental observations regarding conformational preferences [19]. These calculations identify three primary conformational families: the extended βL conformation, and two γ-folded backbone conformations that differ in their side chain orientations [19]. The energy differences between these conformers are relatively small (typically less than 1 kcal/mol), explaining the conformational flexibility observed in solution-phase studies.